

N-(2-Fluorophenyl)pyrrolidine: Structural Analysis and Synthetic Methodologies

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Compound of Interest

Compound Name: 1-(2-fluorophenyl)Pyrrolidine

Cat. No.: B1643908

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Executive Summary

N-(2-Fluorophenyl)pyrrolidine (also known as **1-(2-fluorophenyl)pyrrolidine**) is a tertiary amine featuring a saturated five-membered nitrogen heterocycle attached to a fluorinated aromatic ring.^{[1][2][3]} It represents a "privileged scaffold" in drug discovery. The specific inclusion of the fluorine atom at the ortho position serves two primary functions:

- **Metabolic Blocking:** It prevents oxidative metabolism (hydroxylation) at the metabolically labile ortho position.
- **Conformational Locking:** The steric bulk and electronic repulsion of the fluorine atom influence the torsion angle between the pyrrolidine and phenyl rings, favoring specific bioactive conformations.

Chemical Identity & Physicochemical Profile^{[1][3][4]} ^{[5][6][7]}

Nomenclature and Identifiers

Property	Detail
IUPAC Name	1-(2-Fluorophenyl)pyrrolidine
Common Name	N-(2-Fluorophenyl)pyrrolidine
CAS Number	Not widely listed as a commodity chemical; analogs include 72216-04-7 (isomer)
Molecular Formula	
Molecular Weight	165.21 g/mol
SMILES	<chem>FC1=CC=CC=C1N2CCCC2</chem>
InChIKey	Predicted: VDQQJMHXZCMNMU- UHFFFAOYSA-N (Analogous to N-phenyl)

Physicochemical Properties

The following data are derived from experimental values of the structural analog N-phenylpyrrolidine and computational adjustments for the fluorine substituent.

Property	Value (Approximate/Predicted)	Note
Physical State	Colorless to pale yellow oil	Liquid at RT due to lack of H-bonding donors.
Boiling Point	230–240 °C (at 760 mmHg)	Higher than N-phenylpyrrolidine (bp ~250°C) due to polarity.
Density	1.08 g/cm ³	Fluorine increases density relative to H-analog (~1.02).
LogP (Octanol/Water)	2.5 – 2.8	Moderate lipophilicity; suitable for CNS penetration.
pKa (Conjugate Acid)	3.0 – 4.0	Significantly lower than alkyl pyrrolidines (~11.3) due to resonance delocalization into the aryl ring and inductive withdrawal by Fluorine.

Synthetic Methodologies

The synthesis of N-(2-fluorophenyl)pyrrolidine is most efficiently achieved via Buchwald-Hartwig Amination. Traditional Nucleophilic Aromatic Substitution (

) is generally inefficient for unactivated fluorobenzenes (lacking strong electron-withdrawing groups like

).

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst to couple pyrrolidine with 1-bromo-2-fluorobenzene.

Reagents:

- Substrate: 1-Bromo-2-fluorobenzene (1.0 equiv)

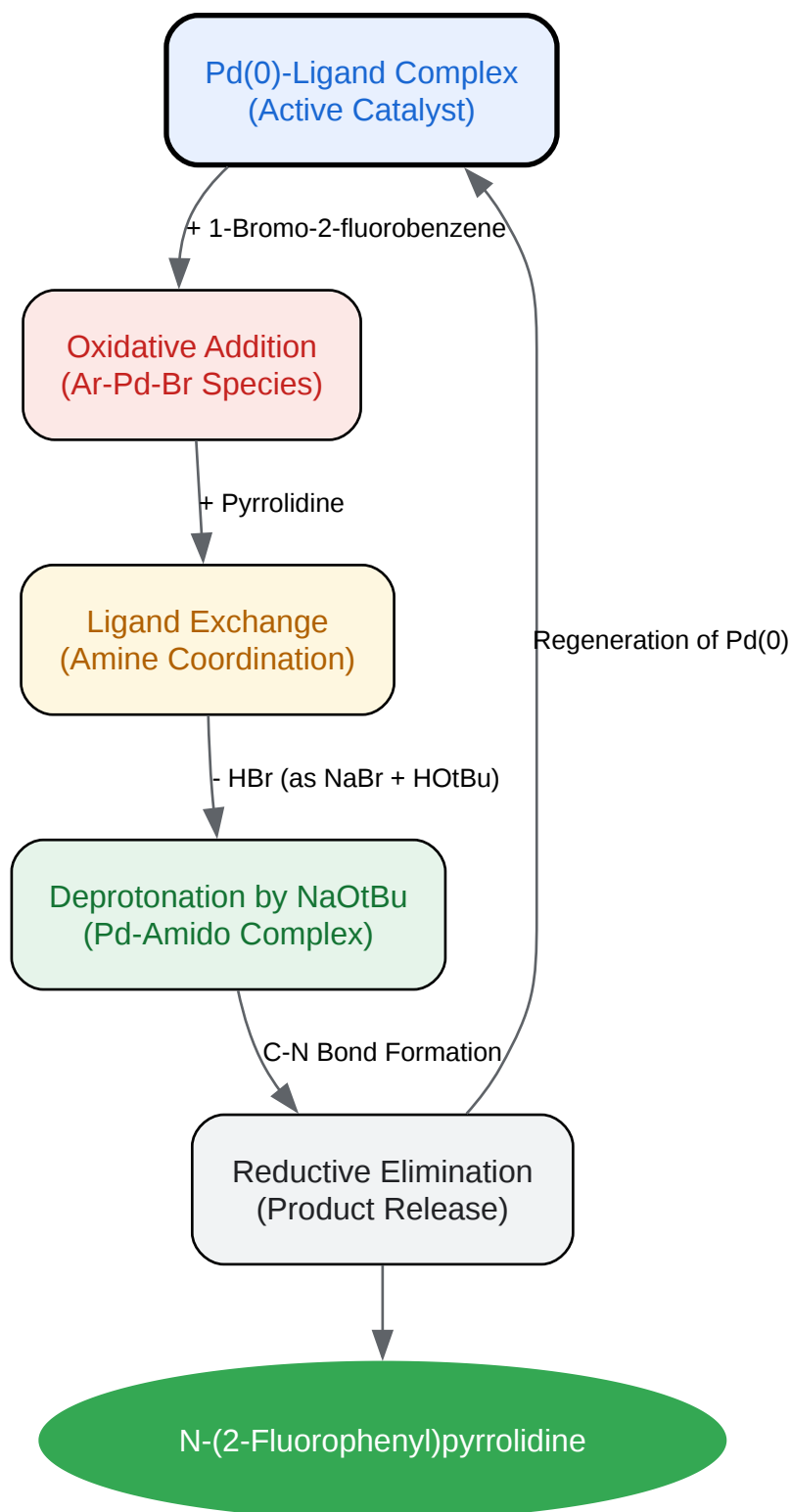
- Amine: Pyrrolidine (1.2 equiv)
- Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
- Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)
- Base: Sodium tert-butoxide () (1.4 equiv)
- Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

- Inert Atmosphere: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
- Catalyst Pre-complexation: Add , BINAP, and to the flask. Add anhydrous toluene and stir at room temperature for 10 minutes to form the active catalytic species.
- Addition: Add 1-bromo-2-fluorobenzene and pyrrolidine via syringe.
- Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor progress via TLC (hexane/ethyl acetate) or LC-MS.
- Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the oxidative addition and reductive elimination steps.



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Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of N-aryl pyrrolidines.

Spectroscopic Characterization

Researchers should use the following diagnostic signals to confirm the structure.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):
 - 6.90 – 7.10 ppm (m, 4H): Aromatic protons. The pattern will be complex due to ortho and meta coupling.
 - 3.40 – 3.50 ppm (m, 4H): -protons of the pyrrolidine ring (CH₂-CH₂-CH₂-CH₂-). These will appear downfield due to the aniline nitrogen.
 - 1.90 – 2.00 ppm (m, 4H): -protons of the pyrrolidine ring (CH₂-CH₂-CH₂-CH₂-).
- ¹³C NMR (100 MHz, CDCl₃):
 - ~155 ppm (d, 1C): Carbon attached to Fluorine (CF₃).
 - ~138 ppm (d, 1C): Ipso Carbon (C-F).

).

- ~50-52 ppm: Pyrrolidine
-carbons.
- ~25-26 ppm: Pyrrolidine
-carbons.
- F NMR:
 - -120 to -125 ppm: Single multiplet relative to

Mass Spectrometry

- Method: ESI-MS (Positive Mode)
- Target Ion:
- m/z: 166.1

Pharmacological & ADME Applications[7] Metabolic Stability (The Ortho-Blocker Effect)

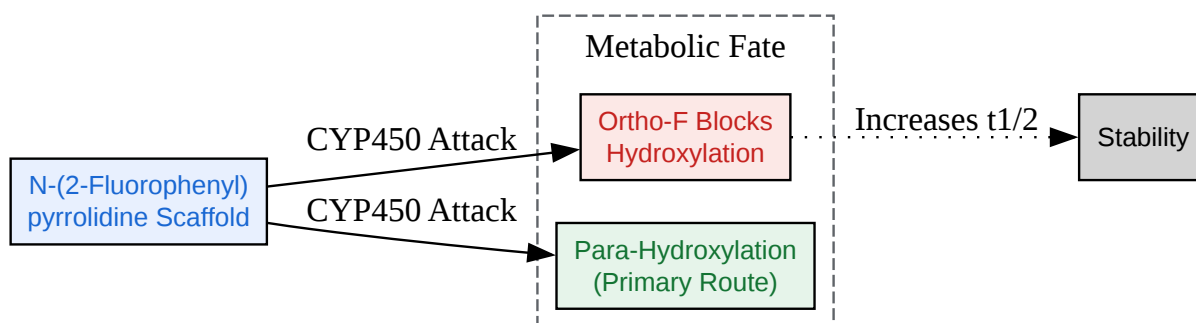
In drug design, the para position of a phenyl ring is most susceptible to Phase I metabolism (CYP450 oxidation). However, the ortho position is also a metabolic soft spot.

- Unsubstituted N-phenylpyrrolidine: Susceptible to ortho-hydroxylation, leading to potentially toxic quinone-imine intermediates.
- N-(2-fluorophenyl)pyrrolidine: The fluorine atom sterically and electronically blocks this position, extending the half-life () of the scaffold.

Bioisosterism

The N-(2-fluorophenyl)pyrrolidine moiety is often used as a bioisostere for:

- N-Phenylmorpholine: To increase lipophilicity (pyrrolidine is more lipophilic than morpholine).
- N,N-Diethylaniline: To restrict conformational freedom (cyclization of ethyl chains into a ring reduces entropy loss upon binding).



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Figure 2: Impact of ortho-fluorination on the metabolic stability of the N-aryl scaffold.

Safety & Handling (MSDS Summary)

While specific data for this derivative may be sparse, handle as a substituted aniline/pyrrolidine.

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
- Storage: Store under inert gas (Argon) at 2-8°C to prevent oxidation of the amine (N-oxides).
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

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